molecular formula C14H24O6S B13806614 (3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(methylsulfanylmethoxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole

(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(methylsulfanylmethoxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole

Cat. No.: B13806614
M. Wt: 320.40 g/mol
InChI Key: VLVJYRRMLOEHDT-RMPHRYRLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(methylsulfanylmethoxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole is a complex organic molecule characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(methylsulfanylmethoxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole involves several steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. Common synthetic routes may include:

    Formation of the dioxolane ring: This step typically involves the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the methylsulfanylmethoxy group: This can be achieved through nucleophilic substitution reactions, where a suitable leaving group is replaced by the methylsulfanylmethoxy moiety.

    Cyclization to form the tetrahydrofuro[2,3-d][1,3]dioxole ring: This step may involve intramolecular cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(methylsulfanylmethoxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are often utilized in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(methylsulfanylmethoxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Industry: The compound could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which (3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(methylsulfanylmethoxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole exerts its effects depends on its specific interactions with molecular targets. These interactions may involve:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, altering biochemical pathways.

    Modulation of cellular processes: It could influence processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(methylsulfanylmethoxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole: can be compared with other compounds containing similar structural motifs, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of stereochemistry and functional groups, which may confer distinct chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C14H24O6S

Molecular Weight

320.40 g/mol

IUPAC Name

(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(methylsulfanylmethoxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole

InChI

InChI=1S/C14H24O6S/c1-13(2)16-6-8(18-13)9-10(15-7-21-5)11-12(17-9)20-14(3,4)19-11/h8-12H,6-7H2,1-5H3/t8-,9-,10+,11-,12-/m1/s1

InChI Key

VLVJYRRMLOEHDT-RMPHRYRLSA-N

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H]2[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)OCSC)C

Canonical SMILES

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OCSC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.